Chloroacetyl-L-tryptophan

Description

Overview of Acylated Tryptophan Derivatives in Biological and Chemical Contexts

Tryptophan (Trp) is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. nih.govscispace.com It serves as a fundamental building block for protein biosynthesis. wikipedia.org Beyond its role in protein structure, tryptophan is a crucial precursor for several bioactive molecules with significant physiological functions. wikipedia.orgfrontiersin.org

The metabolism of tryptophan follows three primary pathways:

The Kynurenine (B1673888) Pathway: This is the major metabolic route, accounting for over 95% of tryptophan degradation. wikipedia.orgspandidos-publications.com It is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). wikipedia.orgspandidos-publications.com This pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, and ultimately leads to the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). scispace.comspandidos-publications.com

The Serotonin (B10506) Pathway: Approximately 1-2% of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). mdpi.com This conversion is initiated by the enzyme tryptophan hydroxylase. frontiersin.org Serotonin plays a vital role in regulating mood, sleep, appetite, and other neurological processes. nih.govoup.com It is also a precursor to the hormone melatonin, which is involved in circadian rhythm regulation. wikipedia.org

The Indole (B1671886) Pathway: A portion of dietary tryptophan is metabolized by the gut microbiota into various indole derivatives. spandidos-publications.commdpi.com These metabolites can influence host-microbe interactions and gut health.

The diverse roles of tryptophan and its metabolites highlight its importance in maintaining homeostasis and its involvement in various physiological and pathological states. nih.govmdpi.com

N-acylation is a chemical modification where an acyl group is attached to the nitrogen atom of an amino acid. This modification can significantly alter the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological activity. nih.govnih.gov N-acyl amino acids (NAAs) are a large and diverse family of endogenous signaling molecules. nih.govwikipedia.org

The significance of N-acylation includes:

Modulation of Biological Activity: N-acylation can create novel bioactive lipids with diverse physiological roles, including signaling in the cardiovascular system, metabolic homeostasis, and neurotransmission. wikipedia.orgresearchgate.net For instance, certain N-acyl amino acids act as ligands for G-protein coupled receptors (GPCRs) and other cellular targets. nih.gov

Therapeutic Potential: The modification of amino acids through N-acylation is a strategy used in drug development to create compounds with improved pharmacological profiles. researchgate.net N-acylated amino acids have been investigated for various therapeutic applications, including their potential as anti-inflammatory, neuroprotective, and anti-cancer agents. nih.govresearchgate.netfrontiersin.org

Detoxification: In some metabolic disorders, N-acylation can be a mechanism for detoxifying high levels of certain organic acids or amino acids. frontiersin.org

Historical Context of Chloroacetylation in Organic Synthesis and Peptide Chemistry

Chloroacetyl chloride is a bifunctional chemical compound that has been extensively utilized as a versatile building block in organic synthesis. chemicalbook.comwikipedia.orgchemicalbook.com Its reactivity stems from the presence of both an acyl chloride and a chloroalkyl group. wikipedia.orgchemicalbook.com

Key applications of chloroacetyl chloride include:

Acylating Agent: It is primarily used to introduce the chloroacetyl group onto various molecules, including amines, alcohols, and arenes, through acylation reactions. chemicalbook.comniscpr.res.in This is often achieved under Friedel-Crafts conditions for aromatic compounds. niscpr.res.inorgsyn.org

Intermediate in Chemical Production: Chloroacetyl chloride is a crucial intermediate in the industrial synthesis of various products, including herbicides of the chloroacetanilide family and pharmaceuticals. chemicalbook.comwikipedia.org

Protecting Group: The chloroacetyl group can be used as a protecting group for hydroxyl and amino functionalities in multi-step organic syntheses. wiley-vch.deuu.nl It is known for its lability under specific conditions, allowing for selective removal without affecting other protecting groups. beilstein-journals.org

The synthesis of N-chloroacetyl-L-tryptophan itself is typically achieved by reacting L-tryptophan with chloroacetyl chloride under alkaline conditions. chembk.commdpi.com

The development of chloroacetyl-amino acid derivatives has been driven by their utility in peptide chemistry and bioconjugation. google.comacs.org The introduction of the chloroacetyl group onto an amino acid provides a reactive handle for further chemical modifications.

Significant aspects of their development include:

Peptide Synthesis and Modification: N-chloroacetylated amino acids can be incorporated into peptides using automated peptide synthesizers. google.com The chloroacetyl group is stable to the conditions used for peptide synthesis and deprotection. google.com

Bioconjugation: The chloroacetyl group on these derivatives reacts readily with sulfhydryl groups, such as those found in cysteine residues of proteins and peptides. google.com This reaction forms a stable thioether bond and is a common strategy for conjugating peptides to other molecules, such as proteins, or for creating cyclic peptides. google.comacs.org

Enzyme Studies: Chloroacetylated amino acid derivatives have been used as inhibitors or probes to study enzyme mechanisms. For example, N-chloroacetyl-D,L-7-azatryptophan was used in a stereospecific enzymatic reaction to prepare pure L-7-azatryptophan. nih.gov

The development of these derivatives has provided valuable tools for chemists and biochemists to explore and manipulate biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

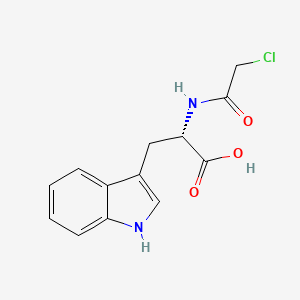

(2S)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJUXHMJYBSBW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304334 | |

| Record name | N-(2-Chloroacetyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64709-57-5 | |

| Record name | N-(2-Chloroacetyl)-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64709-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloroacetyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chloroacetyl-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of Chloroacetyl L Tryptophan

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for the unambiguous identification and characterization of modified amino acids like Chloroacetyl-L-tryptophan. Techniques such as FTIR, NMR, and Mass Spectrometry each offer unique insights into the molecular framework.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a compound. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its core tryptophan structure and the appended chloroacetyl moiety.

Key vibrational modes anticipated for this compound include the N-H stretch of the indole (B1671886) ring, typically seen around 3400 cm⁻¹ researchgate.net. The spectrum would also feature strong absorptions from two distinct carbonyl (C=O) groups: one from the carboxylic acid and another from the newly formed amide bond of the chloroacetyl group, generally appearing in the 1580-1750 cm⁻¹ region researchgate.netnih.gov. Additional significant peaks would correspond to the N-H bending of the amide, aromatic C-H stretching, and C-N stretching. The presence of the chloroacetyl group would also introduce a C-Cl stretching vibration, though it may be in the lower frequency, fingerprint region of the spectrum. An FTIR spectrum of a chloroacetyl derivative of tryptophan methyl ester confirms characteristic peaks for the amide and indole groups. researchgate.net

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 |

| Carboxylic Acid O-H | Stretch (broad) | 2500-3300 |

| Amide N-H | Stretch | 3200-3300 |

| Aromatic C-H | Stretch | ~3013 researchgate.net |

| Aliphatic C-H | Stretch | 2850-3000 |

| Amide C=O (Amide I) | Stretch | 1630-1695 |

| Carboxylic Acid C=O | Stretch | 1700-1750 |

| Amide N-H (Amide II) | Bend | 1510-1570 |

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR would provide definitive structural evidence.

In the ¹H NMR spectrum, the protons of the indole ring are expected to appear in the aromatic region, typically between 7.0 and 7.6 ppm chemicalbook.com. The introduction of the electron-withdrawing chloroacetyl group at the α-amino nitrogen would cause a significant downfield shift for the adjacent α-proton (α-H) compared to native L-tryptophan (which appears around 4.0 ppm) bmrb.io. The protons of the methylene (B1212753) group (β-CH₂) would also be affected.

Similarly, in the ¹³C NMR spectrum, the carbons of the indole ring would resonate between approximately 110 and 139 ppm bmrb.io. The α-carbon, being directly attached to the acylated nitrogen, would experience a downfield shift. The carbonyl carbons of the carboxylic acid and the amide would appear at the low-field end of the spectrum, typically above 170 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | Amine proton on aromatic ring | > 10.0 |

| Indole C-H | Aromatic protons | 7.0 - 7.6 |

| Amide N-H | Proton on acylated nitrogen | 8.0 - 9.0 |

| α-CH | Proton on the alpha-carbon | > 4.5 (downfield shifted) |

| β-CH₂ | Protons on the beta-carbon | ~3.4 |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid C=O | Carbonyl carbon | > 172 |

| Amide C=O | Carbonyl carbon | ~168 |

| Indole C | Aromatic carbons | 110 - 139 |

| α-C | Alpha-carbon | > 55 (downfield shifted) |

| -CO-CH₂-Cl | Carbon on chloroacetyl group | ~43 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₃ClN₂O₃), the calculated monoisotopic mass is approximately 280.06 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected primarily as a protonated molecule, [M+H]⁺, at an m/z of approximately 281.07. A key diagnostic feature would be the presence of an isotopic peak at m/z 283.07 ([M+2+H]⁺) with an intensity about one-third of the [M+H]⁺ peak, which is characteristic of molecules containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes youtube.com.

The fragmentation of protonated tryptophan derivatives is well-studied nih.gov. A common fragmentation pathway involves the loss of the side chain from the α-carbon, leading to the formation of a highly stable indolylmethyl cation (skatole fragment) at m/z 130.0. researchgate.net Other expected fragments could arise from the loss of water (-18 Da), the carboxylic acid group (-45 Da), or cleavage of the chloroacetyl group.

Table 4: Predicted m/z Values for this compound and Its Fragments

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₄ClN₂O₃]⁺ | 281.07 | Molecular ion (³⁵Cl isotope) |

| [M+2+H]⁺ | [C₁₃H₁₄³⁷ClN₂O₃]⁺ | 283.07 | Molecular ion (³⁷Cl isotope) |

| [M+H - H₂O]⁺ | [C₁₃H₁₂ClN₂O₂]⁺ | 263.06 | Loss of water |

| [M+H - COOH]⁺ | [C₁₂H₁₄ClN₂O]⁺ | 237.08 | Decarboxylation |

Structural Analysis and Conformational Studies

X-ray crystallography on a single crystal can determine the exact spatial arrangement of atoms, bond lengths, and bond angles. While a specific crystal structure for this compound is not publicly available, analysis of related tryptophan structures provides a strong basis for prediction.

L-tryptophan itself is known to crystallize into different polymorphic forms, which feature extensive networks of N–H···O hydrogen bonds involving the ammonium (B1175870) and carboxylate groups acs.org. In these structures, molecules often align to form tape-like or layered motifs acs.org.

For this compound, the introduction of the amide group provides an additional hydrogen bond donor (N-H) and acceptor (C=O). This would likely lead to a more complex and robust hydrogen-bonding network within the crystal lattice compared to unsubstituted L-tryptophan. The bulky chloroacetyl group would also impose steric constraints, influencing the crystal packing and potentially favoring specific molecular conformations to minimize steric hindrance.

The indole ring of tryptophan is an aromatic, planar moiety that is conformationally rigid nih.goveverant.org. The conformational flexibility of tryptophan and its derivatives arises from the rotation around the single bonds of the alaninyl side chain (Cα-Cβ and Cβ-Cγ bonds).

Spectroscopic Properties and Environmental Influences

Detailed studies outlining the pH-dependent spectroscopic changes, such as shifts in absorption or emission maxima, for this compound are not available in the reviewed literature. While the parent compound, L-tryptophan, exhibits well-documented changes in its fluorescence spectra in response to pH variations due to the protonation states of its amino and carboxyl groups, equivalent data for its chloroacetyl derivative has not been published. nih.gov

There is a lack of specific research on the interaction of this compound with metal surfaces. Studies on L-tryptophan have explored its adsorption on various metals, noting that the interaction can involve the carboxylate group, the amino group, and the π-system of the indole ring, leading to different adsorption geometries. researchgate.net However, how the addition of the chloroacetyl group to the amino nitrogen affects this interaction, the resulting surface geometry, and the spectroscopic signatures of adsorption has not been experimentally determined.

Biochemical Interactions and Enzymatic Studies of Chloroacetyl L Tryptophan

Interactions with Biological Macromolecules

Peptide Chemistry and Protein Interactions

Chloroacetyl-L-tryptophan serves as a valuable building block in peptide chemistry, largely due to the reactive nature of the N-terminal chloroacetyl group. This functional group is particularly useful for site-specific modifications and the synthesis of complex peptide structures. A key application is in the creation of cyclic peptides. The chloroacetyl group can react with a nucleophilic amino acid side chain, such as the thiol group of cysteine, within the same peptide sequence. This intramolecular reaction forms a stable thioether bond, resulting in a cyclized peptide. rsc.org This technique is instrumental in drug discovery and development, as cyclization can enhance peptide stability, binding affinity, and bioavailability.

Interactive Data Table: Applications in Peptide Synthesis

| Application | Description | Key Reactants | Bond Formed |

|---|---|---|---|

| Peptide Cyclization | Intramolecular reaction to form a cyclic peptide structure, enhancing stability. | N-terminal Chloroacetyl group, Cysteine residue's thiol group. | Thioether |

| Site-Specific Labeling | Attachment of probes, tags, or other molecules to a specific site on a peptide. | Chloroacetyl group, Nucleophilic tag. | Covalent |

Amino Acid Transport Systems and Cellular Uptake

While specific transport studies on this compound are not extensively documented, the cellular uptake is expected to be mediated by transporters responsible for its parent amino acid, L-tryptophan. L-tryptophan, an essential amino acid, cannot be synthesized by mammalian cells and must be imported from the extracellular environment. nih.gov Its transport across the cell membrane is primarily handled by the L-type amino acid transporter 1 (LAT1), which is a component of the larger System L transporter. nih.govnih.gov

LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including tryptophan, phenylalanine, leucine, and histidine. nih.govnih.gov It functions as a heterodimer, requiring association with the heavy chain 4F2hc (CD98) for stability and proper localization to the plasma membrane. nih.gov The affinity of LAT1 for tryptophan is in the micromolar range. nih.gov In certain cellular contexts, particularly in response to inflammation or in specific cancer cells, a high-affinity tryptophan uptake system is upregulated. nih.gov This system involves the interplay of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophanyl-tRNA synthetase (TrpRS), which create a local tryptophan gradient that drives uptake. nih.gov

The modification of the amino group with a chloroacetyl moiety may influence the affinity and transport kinetics of this compound via these transporters compared to unmodified L-tryptophan, but it is generally presumed to utilize the same pathways for cellular entry.

Enzymatic Biotransformations and Mechanisms

Enzymatic Chlorination of Tryptophan and Related Mechanisms

The chlorination of tryptophan in biological systems is a fascinating enzymatic process catalyzed by a class of enzymes known as flavin-dependent halogenases. nih.govst-andrews.ac.uk These enzymes are responsible for the regioselective installation of a chlorine atom onto the tryptophan indole (B1671886) ring, a key step in the biosynthesis of many pharmaceutically important natural products like the antibiotic pyrrolnitrin and the antitumor agent rebeccamycin. nih.govresearchgate.net

The mechanism involves two distinct modules within the halogenase enzyme: an FAD-binding module and a tryptophan-binding module. nih.govst-andrews.ac.uk The catalytic cycle begins when reduced flavin adenine (B156593) dinucleotide (FADH2) binds to the enzyme and reacts with molecular oxygen to form a highly reactive flavin hydroperoxide intermediate. nih.govnih.gov This intermediate then reacts with a chloride ion to generate hypochlorous acid (HOCl) within a protected tunnel in the enzyme. nih.govresearchgate.net

The newly formed HOCl is guided through the tunnel to the active site where tryptophan is bound. nih.gov The regioselectivity of the chlorination (e.g., at position C5, C6, or C7 of the indole ring) is strictly controlled by how the tryptophan-binding module orients the substrate relative to the incoming chlorinating agent. nih.govst-andrews.ac.uk Key amino acid residues, notably a lysine (B10760008) and a glutamate, are critical for activating the HOCl and facilitating the electrophilic aromatic substitution reaction on the tryptophan ring. nih.govresearchgate.netacs.org The lysine residue is proposed to form a chloramine intermediate that acts as the direct chlorinating species. nih.govacs.org

Interactive Data Table: Key Tryptophan Halogenases

| Enzyme | Organism Source | Product | Regioselectivity |

|---|---|---|---|

| PrnA | Pseudomonas fluorescens | 7-Chlorotryptophan | C7 |

| RebH | Lechevalieria aerocolonigenes | 7-Chlorotryptophan | C7 |

| PyrH | Streptomyces rugosporus | 5-Chlorotryptophan | C5 |

Role in Tryptophan Biosynthesis Pathways

This compound is a synthetic compound and is not an intermediate in the natural tryptophan biosynthesis pathways found in plants, bacteria, and fungi. These organisms synthesize L-tryptophan de novo through a well-conserved five-step pathway that begins with the aromatic precursor, chorismate, which is itself a product of the shikimate pathway. nih.govfrontiersin.org

The key steps in the L-tryptophan biosynthesis pathway are:

Chorismate to Anthranilate: Anthranilate synthase catalyzes the conversion of chorismate to anthranilate. This is a major regulatory point of the pathway, often subject to feedback inhibition by L-tryptophan. frontiersin.orgigem.orgresearchgate.net

Anthranilate to Phosphoribosylanthranilate (PRA): Anthranilate phosphoribosyltransferase conjugates anthranilate with a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP). nih.govresearchgate.net

PRA to CdRP: The enzyme phosphoribosylanthranilate isomerase rearranges the phosphoribosyl side chain.

CdRP to Indole-3-glycerol phosphate (IGP): Indole-3-glycerol phosphate synthase catalyzes the formation of IGP, releasing carbon dioxide.

IGP to L-Tryptophan: The final step is catalyzed by tryptophan synthase, which cleaves IGP to indole and then condenses the indole with serine to produce L-tryptophan.

This entire process is tightly regulated at both the genetic and enzymatic levels to control the flow of carbon and nitrogen into the pathway and respond to the cell's metabolic needs. frontiersin.orgigem.org

Interaction with Hydrolases and Deacetylating Enzymes

The chloroacetyl group of this compound is an N-acyl group, making the molecule a potential substrate for various hydrolases, particularly acylases and deacylating enzymes. These enzymes catalyze the cleavage of the amide bond between the acyl group and the amino acid.

While specific studies detailing the enzymatic hydrolysis of this compound are limited, the activity of aminoacylases on a wide range of N-acylated amino acids is well-established. These enzymes are used industrially for the resolution of racemic mixtures of amino acids. For instance, N-acetyl-DL-amino acids can be resolved because the L-aminoacylase will selectively deacetylate the L-enantiomer, leaving the N-acetyl-D-amino acid intact. It is plausible that similar enzymes could act on the chloroacetyl group, hydrolyzing it to release L-tryptophan and a chloroacetate byproduct. The efficiency of such a reaction would depend on the specific enzyme's substrate specificity and the electronic properties of the chloroacetyl group compared to a standard acetyl group.

Mechanistic Studies of this compound Reactivity in Biological Milieu

The reactivity of this compound in a biological environment is primarily dictated by its indole side chain, which is a common feature of all tryptophan derivatives. The N-chloroacetyl group modifies the properties of the alpha-amino group but the core reactivity associated with oxidation and nitration remains centered on the indole ring. Due to a lack of extensive research specifically on this compound, the following sections will draw upon mechanistic studies of the closely related compounds, L-tryptophan and N-acetyl-L-tryptophan, to infer the probable reactive behavior of this compound.

The kinetics of reactions involving tryptophan and its derivatives are complex and highly dependent on the specific oxidant and reaction conditions. The oxidation of N-protected tryptophan derivatives, such as this compound, is expected to follow pathways similar to those elucidated for N-acetyl-L-tryptophan.

The oxidation of the indole ring of tryptophan is a key process in various biological systems and can be initiated by a range of reactive species. Studies on N-protected tryptophan have shown that oxidation can lead to several products. For instance, oxidation with dimethyldioxirane, generated in situ from Oxone® and acetone, converts N-protected tryptophans into 3a-hydroxypyrrolo[2,3-b]indoline-2-carboxylic acid (Hpi) derivatives nih.gov. This reaction is efficient and highlights a pathway that avoids cleavage of the indole ring, instead leading to a stable, oxidized heterocyclic system suitable for further synthetic applications like peptide synthesis nih.gov.

Another major oxidation pathway for tryptophan derivatives involves the cleavage of the pyrrole ring of the indole nucleus, leading to the formation of kynurenine (B1673888) derivatives nih.govresearchgate.net. For N-acetyl-L-tryptophan, reaction with peroxynitrite yields N-acetyl-N'-formyl-L-kynurenine as a major oxidation product nih.gov. This pathway is significant in biological contexts as kynurenine and its metabolites are involved in various physiological and pathological processes. The initial steps of this pathway are believed to involve the formation of radical intermediates, which then react with oxygen.

The table below summarizes the major oxidation products identified from reactions involving N-protected tryptophan derivatives, which are analogous to this compound.

| Reactant | Oxidizing Agent | Major Oxidation Products |

| Nα-protected-tryptophans | Dimethyldioxirane (from Oxone®/acetone) | 3a-Hydroxypyrrolo[2,3-b]indoline-2-carboxylic acid (Hpi) derivatives nih.gov |

| N-acetyl-L-tryptophan | Peroxyacetic acid | N'-formylkynurenine researchgate.net |

| N-acetyl-L-tryptophan | Peroxynitrite | N-acetyl-N'-formyl-L-kynurenine nih.govnih.gov |

| L-tryptophan | Peroxyacetic acid | 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid, N'-formylkynurenine researchgate.net |

This table is interactive. You can sort and filter the data.

The indole ring of tryptophan is particularly susceptible to attack by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are prevalent in biological systems, especially under conditions of oxidative or nitrosative stress nih.gov. The mechanisms of these reactions are often radical-based.

Oxidation Mechanisms: The oxidation of tryptophan and its N-acylated derivatives is generally initiated by a one-electron oxidation of the indole ring to form a tryptophan radical cation (Trp•+) researchgate.net. This radical cation is a key intermediate that can undergo several subsequent reactions. It can be deprotonated to form a neutral indolyl radical (Trp•), or it can react with water or other nucleophiles. In the presence of oxygen, these radical species can lead to the formation of peroxy radicals, which can then rearrange and cleave to form various oxidation products, including N-formylkynurenine derivatives mdpi.com. The indole ring of tryptophan is highly reactive, particularly the pyrrole ring component mdpi.com.

Nitration and Nitrosation Mechanisms: Reactive nitrogen species are key mediators of tryptophan nitration. Peroxynitrite (ONOO⁻/ONOOH) is a potent biological oxidant and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals nih.gov. The reaction of peroxynitrite with N-acetyl-L-tryptophan has been studied in detail and provides a model for the reactivity of this compound nih.govnih.gov.

The reaction yields multiple products through different pathways, including oxidation, nitration, and nitrosation nih.gov. The proposed mechanism for nitration involves the generation of a nitrogen dioxide radical (•NO₂) from peroxynitrite. This radical can then attack the indole ring. The nitration of the tryptophan radical, formed upon exposure to peroxynitrite, predominantly generates 6-nitrotryptophan researchgate.net. The nitration of L-tryptophan is often described as a direct radical reaction with fast kinetics biomedres.usbiomedres.us.

In addition to nitration, nitrosation can occur. Peroxynitrite-induced nitrosation has been shown to be specific to N-blocked L-tryptophan derivatives, leading to the formation of substituted 1-nitrosoindoles nih.gov. Experiments with N-acetyl-L-tryptophan have identified four major products from its reaction with various reactive nitrogen species: 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, and N-acetyl-N'-formyl-L-kynurenine nih.gov. The formation of nitroso versus nitro derivatives depends on the specific reactive nitrogen species involved. For instance, peroxynitrite generators tend to produce nitroso derivatives, while a myeloperoxidase-H₂O₂-NO₂⁻ system generates nitro derivatives nih.gov.

Under physiological conditions, these products exhibit different stabilities. For N-acetyl-L-tryptophan derivatives, 6-nitro-N-acetyl-L-tryptophan is stable, whereas the 1-nitroso and 1-nitro derivatives decompose with half-lives of 1.5 and 18 hours, respectively nih.gov.

The table below summarizes the products identified from the reaction of N-acetyl-L-tryptophan with various reactive nitrogen species.

| Reactant | Reactive Nitrogen Species/System | Major Products |

| N-acetyl-L-tryptophan | Peroxynitrite (ONOO⁻) | 1-nitroso-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine nih.govnih.gov |

| N-acetyl-L-tryptophan | SIN-1 (peroxynitrite generator) | 1-nitroso-N-acetyl-L-tryptophan nih.gov |

| N-acetyl-L-tryptophan | Angeli's salt (nitroxyl donor) | 1-nitroso-N-acetyl-L-tryptophan nih.gov |

| N-acetyl-L-tryptophan | Spermine NONOate (nitric oxide donor) | 1-nitroso-N-acetyl-L-tryptophan nih.gov |

| N-acetyl-L-tryptophan | Myeloperoxidase-H₂O₂-NO₂⁻ system | 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan nih.gov |

This table is interactive. You can sort and filter the data.

Biological Activities and Therapeutic Potential of Chloroacetyl L Tryptophan and Its Derivatives

Modulation of Cellular Processes and Signaling Pathways

The biological effects of Chloroacetyl-L-tryptophan and its derivatives are rooted in their ability to interact with and modulate fundamental cellular processes. The L-tryptophan backbone provides a structural basis for interaction with pathways that sense amino acid availability, while the chloroacetyl group offers a means for covalent modification or altered binding properties, potentially leading to unique influences on cellular signaling.

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that functions as a central regulator of cell growth, proliferation, and metabolism by sensing nutrient availability, including amino acids. nih.gov L-tryptophan, as an essential amino acid, has been shown to activate the mTOR signaling pathway. nih.gov Studies in intestinal porcine epithelial cells have demonstrated that L-tryptophan can enhance protein synthesis and cell growth through mTOR activation. nih.gov Similarly, L-tryptophan has been found to exacerbate hepatic steatosis in mice by producing serotonin (B10506), which in turn activates mTOR signaling. researchgate.net The catabolism of tryptophan by the enzyme indoleamine 2,3-dioxygenase (IDO) can inhibit the mTOR pathway, a mechanism that contributes to immunosuppression in the context of cancer. nih.gov

While direct studies on this compound are not available, the presence of the chloroacetyl group could modify its influence on the mTOR pathway. The chloroacetyl moiety is an alkylating agent and could potentially react with nucleophilic residues on proteins involved in amino acid sensing or signaling, leading to altered pathway activation or inhibition. This chemical reactivity distinguishes it from natural L-tryptophan and suggests that its effects on mTOR signaling could be context-dependent and differ from those of its parent amino acid.

Tight junctions are critical protein complexes that regulate the paracellular barrier in epithelial and endothelial cell layers, controlling the passage of ions and solutes. The integrity of this barrier is crucial for tissue homeostasis. L-tryptophan has been identified as a significant regulator of tight junction protein expression. Research has shown that dietary L-tryptophan supplementation can enhance the intestinal barrier function by increasing the expression of tight junction proteins such as Zonula occludens-1 (ZO-1) and claudin-3 in pigs. nih.govagriculturejournals.cz In vitro studies using intestinal porcine epithelial cells have confirmed that L-tryptophan upregulates the abundance of occludin, claudin-4, ZO-1, and ZO-2. nih.govresearchgate.net This effect is linked to the activation of the mTOR pathway, highlighting a connection between amino acid sensing and the maintenance of intestinal barrier integrity. nih.gov

The potential role of this compound in regulating tight junction proteins has not been directly investigated. However, given the established role of the L-tryptophan structure in this process, it is plausible that this compound could also influence tight junction expression. The chloroacetyl group might alter the molecule's interaction with cellular transporters or signaling receptors, potentially modulating the downstream effects on protein expression differently than L-tryptophan.

Table 1: Reported Effects of L-Tryptophan on Cellular Signaling and Barrier Function

| Biological Process | Model System | Key Findings | Citations |

|---|---|---|---|

| mTOR Pathway Activation | Intestinal Porcine Epithelial Cells (IPEC-1) | Enhanced protein synthesis and cell growth. | nih.gov |

| Mouse Liver | Exacerbated hepatic steatosis via serotonin-mediated mTOR activation. | researchgate.net | |

| Tight Junction Regulation | Finishing Pigs (in vivo) | Increased mRNA abundance of claudin-3 and ZO-1 in the jejunum. | nih.gov |

| Weaned Piglets (in vivo) | Improved protein abundance of ZO-1 in the duodenum and jejunum. | agriculturejournals.cz |

Potential in Targeted Drug Delivery Systems

The unique chemical structure of this compound, combining a biological scaffold with a reactive chemical handle, makes it an interesting candidate for incorporation into targeted drug delivery systems. Such systems aim to increase the concentration of therapeutic agents at the site of disease, thereby enhancing efficacy and reducing systemic side effects.

Magnetic nanoparticles (MNPs) are nanometer-sized particles that can be manipulated using an external magnetic field. nih.gov This property makes them highly attractive for biomedical applications, including targeted drug delivery to tumors. mdpi.comnih.gov MNPs can be functionalized with various molecules, such as drugs or targeting ligands, and guided to a specific location in the body. nih.govmdpi.com

The chloroacetyl group in this compound is a reactive handle that can readily form a covalent bond with nucleophilic groups like thiols or amines, which can be engineered onto the surface of MNPs. This conjugation capability would allow this compound or its derivatives to be tethered to MNPs. Given that tumor cells often exhibit increased amino acid metabolism and overexpress specific amino acid transporters, the tryptophan moiety could serve as a targeting ligand, guiding the MNP-drug conjugate to cancer cells. elsevierpure.comresearchgate.net This dual approach—magnetic guidance combined with biological targeting—could enhance the specific delivery of chemotherapeutic agents to tumors.

Radiopharmaceuticals are drugs containing radioactive isotopes, used in nuclear medicine for either diagnostic imaging or therapy. In oncology, positron emission tomography (PET) is a powerful imaging technique that often uses radiolabeled molecules to visualize metabolic processes in tumors. nih.gov Analogs of L-tryptophan have been developed as PET imaging agents to map tryptophan metabolism via the kynurenine (B1673888) pathway, which is often upregulated in cancers and contributes to immune evasion. elsevierpure.comnih.gov For instance, 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) has been investigated for PET imaging of various cancers, including gliomas and prostate cancer. elsevierpure.comresearchgate.net

This compound could serve as a precursor for novel radiopharmaceuticals. The chloroacetyl group can be used as a site for attaching a chelating agent, which can then hold a therapeutic or diagnostic radionuclide. Alternatively, the chlorine atom could potentially be replaced with a radioactive halogen, such as a radioisotope of iodine or fluorine, although this would require specific synthetic methodologies. By incorporating a radionuclide, derivatives of this compound could be developed for imaging tumor-related amino acid transport and metabolism or for targeted radionuclide therapy, where the radiation dose is delivered specifically to cancer cells that take up the tryptophan analog.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying different parts of a lead molecule, researchers can identify key structural features responsible for its therapeutic effects and optimize them to enhance potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com For tryptophan derivatives, SAR studies have explored modifications at various positions, including the indole (B1671886) ring, the amino group, and the carboxylic acid, to develop compounds with a range of biological activities, from antiviral to enzyme inhibition. nih.govnih.gov

For derivatives of this compound, SAR studies would focus on understanding the impact of several structural elements:

The N-Acyl Group: The nature of the N-acyl group is critical. Replacing the chloroacetyl group with other acyl chains (e.g., with different lengths, branching, or aromatic components) could significantly alter the molecule's reactivity, lipophilicity, and interaction with biological targets. This could modulate its activity as an enzyme inhibitor or its ability to cross cell membranes.

The Indole Ring: Substitutions on the indole ring (e.g., with halogens, alkyl, or alkoxy groups) can influence the electronic properties and steric profile of the molecule. Such changes are known to affect how tryptophan analogs interact with enzymes or receptors.

The Carboxylic Acid: Modification of the carboxylic acid to an ester or an amide can impact the molecule's charge, solubility, and ability to act as a prodrug.

An SAR study on tryptophan-based inhibitors of the enzyme butyrylcholinesterase, for instance, revealed that specific modifications led to compounds with low nanomolar inhibitory activity, demonstrating the power of systematic structural changes to achieve high potency. nih.gov Similarly, a study on novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine (B178648) moieties identified compounds with potent antiviral activity against the tobacco mosaic virus. nih.gov These examples underscore that systematic modification of the this compound scaffold could lead to the discovery of novel derivatives with significant therapeutic potential.

Table 2: Illustrative SAR Principles for Tryptophan Derivatives

| Parent Scaffold | Structural Modification | Resulting Change in Bioactivity | Example Application |

|---|---|---|---|

| Tryptophan | N-acylation with various acyl groups | Modulates potency and selectivity as enzyme inhibitors. | Butyrylcholinesterase Inhibition nih.gov |

| Tryptophan | Incorporation into a diketopiperazine structure | Enhances antiviral and fungicidal activities. | Anti-TMV Agents nih.gov |

| 1-Phenylbenzazepine | Addition of a 6-chloro group | Enhances affinity for the Dopamine D1 receptor. | D1 Receptor Antagonists mdpi.com |

| Tryptophan | Replacement of the carboxylic acid with other functional groups | Alters pharmacokinetic properties and target engagement. | General Drug Design researchgate.net |

Design and Synthesis of Novel Tryptophan Derivatives with Bioactivities

The design of novel tryptophan derivatives is often guided by the principle of molecular hybridization, where the tryptophan scaffold is combined with other pharmacologically active moieties to create new chemical entities with enhanced or novel biological activities. L-tryptophan is a crucial structural unit in the biosynthesis of many natural products and possesses multiple reactive sites, including the carboxyl, amino, and indole groups, which can be readily modified. mdpi.com

The synthesis of these derivatives often starts with the protection of the carboxyl group of L-tryptophan, followed by the modification of the amino group. For instance, the reaction of L-tryptophan methyl ester with chloroacetyl chloride under alkaline conditions would yield N-chloroacetyl-L-tryptophan methyl ester. This intermediate can then be further modified. For example, the chloroacetyl group can serve as an electrophile in reactions with various nucleophiles to introduce new functional groups.

A common strategy involves the reaction of N-chloroacetylated tryptophan with hydrazines to form hydrazide derivatives. These can then be condensed with various aldehydes or ketones to generate a library of acylhydrazone derivatives. mdpi.comnih.govmatilda.science The acylhydrazone moiety is a well-known pharmacophore present in many compounds with a wide range of biological activities. mdpi.com Other synthetic strategies involve the reaction of tryptophan derivatives with cyanomethylene reagents to form pyridopyridoindole derivatives or with benzaldehyde (B42025) to create condensation products that can be further cyclized into various heterocyclic systems like pyridine, pyrazole, and isoxazole. researchgate.net

The bioactivities of these synthesized tryptophan derivatives are diverse and include antiviral, antifungal, and larvicidal properties. nih.govmatilda.science For example, a series of novel tryptophan derivatives containing azepine and acylhydrazone moieties demonstrated moderate to good antiviral activities against the tobacco mosaic virus (TMV). mdpi.comnih.govmatilda.science Another series of derivatives incorporating a 2,5-diketopiperazine moiety also showed promising anti-TMV activity, as well as broad-spectrum fungicidal and selective larvicidal activities. nih.gov

| Derivative Class | Synthetic Strategy | Reported Bioactivities |

|---|---|---|

| Azepine-Acylhydrazone Derivatives | Modification of the tryptophan scaffold with azepine and subsequent reaction with hydrazides and aldehydes. mdpi.com | Antiviral (against Tobacco Mosaic Virus), Larvicidal, Fungicidal. nih.govmatilda.science |

| 2,5-Diketopiperazine-Acylhydrazone Derivatives | Incorporation of a 2,5-diketopiperazine ring and an acylhydrazone moiety onto the tryptophan structure. nih.gov | Antiviral (against Tobacco Mosaic Virus), Broad-spectrum fungicidal, Larvicidal. nih.gov |

| Pyridopyridoindole Derivatives | Reaction of tryptophan derivatives with cyanomethylene reagents. researchgate.net | Potential for various biological activities due to the heterocyclic nature. researchgate.net |

| Pyrazole and Isoxazole Derivatives | Cyclization reactions of tryptophan-derived intermediates. researchgate.net | Potential as therapeutic agents based on the known activities of these heterocycles. researchgate.net |

SAR in Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. mdpi.commdpi.com The development of new cholinesterase inhibitors is a key area of research for the treatment of neurodegenerative diseases such as Alzheimer's disease. nih.govacs.org Tryptophan-based compounds have emerged as promising scaffolds for the design of selective butyrylcholinesterase (BuChE) inhibitors. nih.gov

The structure-activity relationship (SAR) of tryptophan derivatives as cholinesterase inhibitors reveals several key features that influence their potency and selectivity. The carbamate (B1207046) fragment is a preferred pharmacophore in cholinesterase inhibitors due to its ability to form bidentate hydrogen bonds within the active site of the enzyme. nih.gov The indole ring of tryptophan can engage in π-π stacking interactions with aromatic residues in the active site of cholinesterases, such as tryptophan and phenylalanine. acs.org

In a series of benzyl-free and benzyl-substituted carbamylated tryptamine (B22526) derivatives, it was found that most compounds exhibited greater inhibitory potency against BuChE than acetylcholinesterase (AChE). nih.gov The presence of a benzene (B151609) ring in place of an alkyl ring was found to decrease the inhibitory activity against BuChE, suggesting that π-electron density in this part of the molecule may have a negative impact on binding. nih.gov Molecular docking studies have shown that these derivatives can form hydrogen bonds with key residues in the acyl-binding pocket of BuChE. nih.gov

The general SAR for cholinesterase inhibitors suggests that the presence of hydroxyl and methoxyl groups, as well as a cationic center (like the nitrogen in a heterocyclic system), can enhance inhibitory activity. mdpi.com Large molecules, such as glycosylated forms, tend to have weaker AChE inhibitory activity due to steric hindrance. mdpi.com

| Structural Feature | Effect on Cholinesterase Inhibition | Rationale |

|---|---|---|

| Carbamate Moiety | Enhances inhibitory activity. nih.gov | Forms bidentate hydrogen bonds in the enzyme's active site. nih.gov |

| Indole Ring | Contributes to binding affinity. acs.org | Participates in π-π stacking interactions with aromatic residues in the active site. acs.org |

| Alkyl vs. Benzyl (B1604629) Substitution | Alkyl substitution can be more favorable than benzyl for BuChE inhibition. nih.gov | The π-electron system of a benzyl group may negatively influence binding to BuChE. nih.gov |

| Hydroxyl and Methoxyl Groups | Generally increase inhibitory potential. mdpi.com | Can participate in hydrogen bonding interactions within the active site. |

| Cationic Center | Enhances activity. mdpi.com | Can interact with anionic sites in the enzyme. |

| Large Substituents (e.g., glycosides) | Decrease AChE inhibitory activity. mdpi.com | Steric hindrance can prevent optimal binding in the active site. mdpi.com |

SAR in Alkaloids with Immunomodulatory Effects

Alkaloids are a diverse group of naturally occurring compounds that contain basic nitrogen atoms and often exhibit significant pharmacological activities. mdpi.com Tryptophan is a precursor for a large number of alkaloids, many of which possess immunomodulatory effects. preprints.orgpreprints.orgumn.edu The study of the structure-activity relationship of these alkaloids is crucial for the rational design of new drugs that can modulate the immune response. preprints.orgpreprints.org

Tryptophan-derived alkaloids can influence the immune system through various mechanisms, including the activation of leukocytes and the secretion of inflammatory molecules like cytokines and chemokines. preprints.orgpreprints.org Structural modifications to these alkaloids can significantly impact their immunomodulatory activity. preprints.orgpreprints.org

For example, phidianidines A and B, which are derived from tryptophan, have shown immunosuppressive activity. preprints.org SAR studies on synthetic derivatives of phidianidines revealed that the 1,2,4-oxadiazole (B8745197) ring and the 3,4,5-trimethoxyphenyl ring substitution play a critical role in their inhibitory activity on T and B cell proliferation. preprints.org Another tryptophan-derived alkaloid, ellipticine (B1684216), and its derivatives have also been studied for their immunomodulatory effects. preprints.orgpreprints.org A bromo-sulfonated derivative of ellipticine was found to up-regulate the production of IL-6. preprints.org

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. creative-biostructure.comresearchgate.net QSAR models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing the structure of existing ones, and gaining insights into the mechanism of action. creative-biostructure.com

In the context of tryptophan derivatives, QSAR has been applied to predict their anti-inflammatory and TDO (tryptophan 2,3-dioxygenase) inhibitory activities. mdpi.comnih.gov For instance, machine learning classifiers have been used to develop QSAR models that can discriminate between active and inactive anti-inflammatory alkaloids. mdpi.com These models are built using a dataset of compounds with known activities and a set of molecular descriptors that encode the structural features of the molecules. mdpi.com

Similarly, convolutional neural network-based QSAR models have been developed to predict the TDO inhibitory activity of natural products. nih.gov These data-driven approaches, combined with molecular docking and molecular dynamics simulations, provide a comprehensive platform for the virtual screening and identification of potential inhibitors. nih.gov

The development of a robust QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, model building using various statistical and machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines, and artificial neural networks), and rigorous model validation. researchgate.netresearchgate.net

Applications in Chemical Biology Research

The unique chemical and photophysical properties of tryptophan and its derivatives make them valuable tools in chemical biology research. nih.gov The indole ring of tryptophan is a major contributor to the UV absorbance and fluorescence of proteins, and its spectral properties are sensitive to the local environment, making it an intrinsic probe for studying protein structure, dynamics, and interactions. nih.govnih.gov

Probes for Enzyme Function and Mechanism

This compound and other modified tryptophan analogues can be used as chemical probes to investigate enzyme function and mechanism. nih.gov The introduction of a chloroacetyl group provides a reactive site that can be used to covalently label the active site of an enzyme, allowing for the identification of key catalytic residues.

Tryptophan synthase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, has been extensively studied using tryptophan analogues. nih.govnih.gov These studies have provided insights into the enzyme's mechanism, including the channeling of the intermediate indole from one active site to another. nih.gov The use of substituted indoles in these studies helped to elucidate the substrate specificity and catalytic mechanism of the enzyme. nih.gov

Furthermore, unnatural tryptophan analogues with altered photophysical properties can be incorporated into proteins to serve as site-specific fluorescent probes. nih.gov These probes can be used to monitor conformational changes in proteins upon ligand binding or during enzymatic catalysis, even in the presence of multiple native tryptophan residues. nih.gov The chloroacetyl group in this compound can also be used to attach other reporter groups, such as fluorophores or spin labels, to specific sites in a protein.

Development of Peptide Macrocycles for Biological Targets

Peptide macrocycles are cyclic peptides that often exhibit improved metabolic stability, cell permeability, and binding affinity to biological targets compared to their linear counterparts. nih.govcpcscientific.com Tryptophan and its derivatives are frequently incorporated into peptide macrocycles to introduce conformational constraints and to provide a hydrophobic surface for interaction with target proteins. nih.govresearchgate.net

The synthesis of peptide macrocycles can be achieved through various strategies, including intramolecular cyclization reactions. The indole ring of tryptophan can be functionalized to participate in these cyclization reactions. For example, late-stage modification of tryptophan residues in a linear peptide, followed by an intramolecular allylation reaction, can be used to construct macrocyclic peptides. nih.gov

A notable example of a naturally occurring peptide macrocycle involving tryptophan is streptide, which contains an unprecedented covalent linkage between the side chains of lysine (B10760008) and tryptophan. nih.gov This unique macrocyclization is catalyzed by a radical SAM enzyme, highlighting nature's innovative strategies for creating structurally complex and biologically active peptides. nih.gov The development of synthetic methods to mimic these natural macrocyclization strategies is an active area of research. acs.org

The incorporation of this compound into a peptide sequence could provide a handle for post-synthetic modification and cyclization. The reactive chloroacetyl group could be used to form a covalent bond with another residue in the peptide chain, leading to the formation of a stable macrocyclic structure.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Strategies and Analogues

The future of Chloroacetyl-L-tryptophan and its derivatives is intrinsically linked to the innovation of synthetic chemistry. While the core synthesis involves the reaction of L-tryptophan with chloroacetyl chloride, future research will likely focus on more sophisticated and efficient strategies to generate a diverse library of analogues.

Chemoenzymatic Synthesis : Leveraging the high stereoselectivity of enzymes offers a promising avenue. For instance, the use of tryptophan synthase could enable the synthesis of various chloro-L-tryptophans from L-serine and the corresponding chloroindoles kisti.re.kr. This biocatalytic approach ensures the production of optically pure enantiomers, which is critical for pharmacological applications.

Transition Metal Catalysis : Methods such as palladium-catalyzed C-H activation could be employed to introduce aryl groups and other functionalities onto the indole (B1671886) ring of the tryptophan scaffold before or after the chloroacetylation step chim.it. This would allow for the creation of highly complex and diverse analogues with tailored properties.

Asymmetric Synthesis : Advanced strategies like the Strecker amino acid synthesis, facilitated by chiral auxiliaries, can be adapted to produce a wide range of indole-substituted (S)-tryptophan analogues with high optical purity rsc.org. These could then be chloroacetylated to yield novel derivatives.

Development of Functional Analogues : Research is expanding into the synthesis of tryptophan analogues designed for specific functions. This includes fluorescent mimics, such as carbazole-derived amino acids, which can be incorporated into peptides to act as molecular reporters rsc.org. Other efforts focus on halogenated tryptophan analogues that have shown potential as anti-parasitic agents, suggesting that systematic modifications of this compound could lead to new therapeutic leads plos.org.

| Synthetic Strategy | Description | Potential Application for this compound Analogues | Reference |

|---|---|---|---|

| Enzymatic Synthesis | Uses enzymes like tryptophan synthase to couple substituted indoles with serine. | Production of optically pure chloro- and other halo-tryptophan derivatives. | kisti.re.kr |

| C-H Activation | Transition metal-catalyzed functionalization of C-H bonds on the indole ring. | Creation of complex, poly-substituted tryptophan analogues for structure-activity relationship studies. | chim.it |

| Strecker Synthesis | A method for synthesizing amino acids that can be adapted with chiral auxiliaries for asymmetric synthesis. | Facile route to various optically pure indole-substituted tryptophan derivatives. | rsc.org |

| Fluorescent Mimic Synthesis | Construction of unnatural amino acids with intrinsic fluorescence, designed to mimic tryptophan. | Development of probes for bioimaging and protein interaction studies. | rsc.org |

In-depth Mechanistic Studies at the Molecular Level

Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its full potential. The presence of the electrophilic chloroacetyl group suggests that it can act as a reactive probe or inhibitor by forming covalent bonds with nucleophilic residues (e.g., Cysteine, Histidine) in proteins.

Future mechanistic studies should focus on:

Enzyme Inhibition : Investigating the compound's ability to irreversibly inhibit enzymes, particularly those involved in tryptophan metabolism or disease-related pathways. The chloroacetyl moiety can act as a "warhead" that covalently modifies the enzyme's active site.

Protein-Protein Interactions : Utilizing this compound as a chemical tool in cross-linking studies to identify and map protein-protein interactions.

Metabolomic Profiling : Employing metabolomics to understand how the compound perturbs cellular metabolic networks. Studies on other halogenated tryptophan analogues have shown significant disruption of aromatic amino acid metabolism in parasites, providing a blueprint for this approach plos.org.

Spectroscopic Analysis : Using techniques like fluorescence spectroscopy to monitor the binding of this compound to target proteins, such as human serum albumin, leveraging the intrinsic fluorescence of the tryptophan moiety mdpi.com.

Advanced Applications in Bioimaging and Theranostics

The fields of bioimaging and theranostics (the integration of diagnostics and therapeutics) represent a significant frontier for this compound research. Its structure is well-suited for development into multifunctional agents.

Bioimaging Probes : The reactive chloroacetyl group can serve as a covalent attachment point for fluorescent dyes or other imaging agents. Furthermore, the development of intrinsically fluorescent tryptophan analogues suggests that novel derivatives of this compound could be synthesized to act as direct imaging probes for biological processes rsc.org.

Theranostic Nanoparticles : Research has demonstrated that self-assembling tryptophan nanoparticles can act as theranostic agents, for example, in the context of Alzheimer's disease, where they can both inhibit amyloid-β aggregation and be used for imaging nih.govresearchgate.net. This compound could be used to functionalize the surface of nanoparticles, enhancing their targeting capabilities or therapeutic payload. The functionalization of tungsten oxide nanoparticles with L-tryptophan has already been shown to enhance their biological activities mdpi.comnih.govnih.gov.

Elucidation of Broader Biological Roles and Pathways

Beyond its use as a synthetic building block, this compound's broader biological effects remain largely unexplored. Future research should aim to elucidate how this compound and its potential metabolites interact with and modulate key biological pathways.

Tryptophan Metabolism : Tryptophan is a precursor to a host of critical biomolecules via three major metabolic routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway nih.govnih.govmdpi.com. A primary research goal should be to determine if this compound or its derivatives can act as modulators (inhibitors or alternative substrates) for key enzymes in these pathways, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) nih.govmdpi.com. Such modulation could have profound implications for immunology, neuroscience, and oncology.

Neurotransmitter Modulation : Given that L-tryptophan is the direct precursor to the neurotransmitter serotonin, it is critical to investigate whether this compound can cross the blood-brain barrier and influence serotonergic activity nih.govacs.org.

Immune Response : The kynurenine pathway is a key regulator of immune tolerance. By potentially altering this pathway, this compound could influence immune and inflammatory responses researchgate.net.

| Metabolic Pathway | Key Function | Potential Modulation by this compound | Reference |

|---|---|---|---|

| Kynurenine Pathway | Primary route of tryptophan degradation; involved in immune regulation. | Inhibition of rate-limiting enzymes (IDO, TDO) to modulate immune responses. | nih.govmdpi.com |

| Serotonin Pathway | Synthesis of the neurotransmitter serotonin and the hormone melatonin. | Alteration of serotonin levels in the central nervous system, impacting mood and behavior. | nih.govnih.gov |

| Indole Pathway (Microbiota) | Conversion of tryptophan by gut bacteria into various signaling molecules. | Modification of the gut microbiome's metabolic output, affecting host-microbe interactions. | wikipedia.org |

| Protein Synthesis | Incorporation as a building block for proteins. | Potential to be misincorporated or to inhibit tryptophanyl-tRNA synthetase. | nih.gov |

Integration of Computational and Experimental Approaches

A synergistic approach combining computational modeling with experimental validation will be essential to accelerate research into this compound.

Computational Modeling : Techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound and its analogues bind to specific protein targets mdpi.commdpi.com. These in silico methods can screen large virtual libraries of compounds, prioritize candidates for synthesis, and provide hypotheses about their mechanism of action.

Experimental Validation : The predictions from computational models must be rigorously tested in the laboratory. This involves a multi-tiered approach:

Biochemical Assays : To confirm binding and measure the functional effect on purified enzymes or receptors.

Cell-Based Studies : To assess the compound's effect on cellular pathways, viability, and function.

Structural Biology : Techniques like X-ray crystallography can provide atomic-level detail of how the compound binds to its target, confirming the predictions of docking simulations.

Pharmacokinetic Studies : In animal models, to understand the absorption, distribution, metabolism, and excretion (ADME) profile of promising compounds, similar to studies performed for tryptophan depletion nih.gov.

By integrating these approaches, researchers can create a robust feedback loop where computational insights guide experimental design, and experimental results refine the computational models, leading to a more efficient and insightful discovery process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.